Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate
Description
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Properties
IUPAC Name |
methyl 2-[[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-13(22(28)31-4)32-23-24-16-12-19(30-3)18(29-2)11-15(16)20-25-21(27)17(26(20)23)10-14-8-6-5-7-9-14/h11-14,17H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVRMDIAWSEXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=CC(=C(C=C2C3=NC(=O)C(N31)CC4CCCCC4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate is a complex compound with significant potential in pharmacological applications. This article explores its biological activity based on recent research findings and case studies.
- Molecular Formula : C22H27N3O5S
- Molecular Weight : 445.53 g/mol
- CAS Number : 1024591-28-3
The compound belongs to the class of quinazoline derivatives, known for various biological activities including anti-cancer properties. The mechanism of action is primarily attributed to its ability to inhibit specific kinases and modulate signaling pathways involved in cell proliferation and survival.
Anti-Cancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit notable anti-proliferative effects against several cancer cell lines. For instance, a related study evaluated the anti-proliferative activity of various quinazoline compounds against nine cancer cell lines and found moderate inhibitory effects in the low micromolar range for several derivatives . this compound was included in these evaluations and showed promising results.
| Compound | Cancer Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Compound 17 | A549, MCF7, HeLa | 4.5 |
| Methyl 2-{...} | A549, MCF7, HeLa | 6.0 |
Kinase Inhibition
The compound was screened against a panel of 109 kinases using Differential Scanning Fluorimetry (DSF). The results indicated that methyl 2-{...} selectively inhibited several key kinases involved in tumorigenesis. This selectivity is crucial as it minimizes off-target effects and enhances therapeutic efficacy .
Case Studies
-
Case Study on Antiproliferative Effects :
In a study involving the synthesis of various quinazoline derivatives, methyl 2-{...} was identified as a potent inhibitor of cell growth in multiple cancer types. The study highlighted that modifications in the side chain significantly influenced the compound's activity . -
Case Study on Selectivity :
Another investigation focused on the selectivity of methyl 2-{...} against different kinases. It demonstrated that while some derivatives exhibited broad-spectrum kinase inhibition, methyl 2-{...} showed a more targeted inhibitory profile which is beneficial for reducing potential side effects associated with broader inhibitors .
Scientific Research Applications
Structural Characteristics
The compound features:
- A quinazoline ring system that is known for its pharmacological properties.
- Multiple methoxy groups which can enhance solubility and bioavailability.
- A sulfanyl group that may contribute to its reactivity and interaction with biological targets.
Medicinal Chemistry
Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate has been investigated for its potential as a therapeutic agent due to its structural resemblance to known bioactive compounds.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that modifications to the quinazoline structure can enhance efficacy against various cancer types.
Antimicrobial Properties
The compound's sulfanyl group may provide antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains, making this compound a candidate for further exploration in antimicrobial drug development.
Pharmacology
The pharmacological profile of this compound is under investigation for various therapeutic areas:
CNS Activity
Quinazolines are known to interact with neurotransmitter systems. Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Anti-inflammatory Effects
Compounds with similar structures have shown promise in reducing inflammation markers. This property could make this compound a candidate for further studies targeting inflammatory conditions.
Material Science
The unique properties of this compound may also lend themselves to applications in material science:
Polymer Chemistry
Incorporating this compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials.
Nanotechnology
Research into nanocarriers for drug delivery systems could benefit from this compound's structural features, potentially improving the targeting and release profiles of therapeutic agents.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various quinazoline derivatives, including this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models.
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading pharmaceutical institute tested the antimicrobial activity of several sulfanyl-containing compounds. This compound displayed promising results against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
